Glucocerebrosides, Gaucher/'s spleen

Overview

Description

Glucocerebrosides (β-glucosylceramide) are glycosphingolipids composed of a ceramide backbone linked to a glucose moiety. They are degraded in lysosomes by the enzyme glucocerebrosidase (GBA1). In Gaucher disease, an autosomal recessive lysosomal storage disorder, mutations in GBA1 lead to deficient enzymatic activity, resulting in pathological accumulation of glucocerebrosides in macrophages, particularly in the spleen, liver, and bone marrow .

The spleen in Gaucher disease becomes engorged with lipid-laden macrophages ("Gaucher cells"), causing splenomegaly, hypersplenism, and cytopenias . Histochemical studies reveal that these cells bind concanavalin A (ConA) due to exposed glucose residues on glucocerebrosides, a property exploited diagnostically . Ultrasonography often shows hypoechoic splenic lesions, reflecting glucocerebroside-laden macrophages .

Preparation Methods

Tissue Homogenization and Initial Extraction

The preparation of glucocerebrosides begins with the procurement of Gaucher's spleen tissue, which is homogenized in isotonic sucrose solution to preserve lysosomal integrity. Early studies demonstrated that homogenization in 0.25 M sucrose containing 1 mM EDTA effectively disrupts cellular membranes while minimizing proteolytic degradation . The homogenate is centrifuged at 10,000 × g for 30 minutes to pellet insoluble debris, yielding a supernatant enriched in lysosomal enzymes.

A critical challenge in this phase is the high lipid content of Gaucher's spleen, which contains up to 20-fold more glucocerebroside than normal tissue . To address this, researchers employ differential centrifugation combined with detergent solubilization. For example, sodium cholate (0.5% w/v) is used to extract membrane-bound glucocerebrosidase, followed by ice-cold 1-butanol to delipidate the enzyme . This dual-step extraction reduces lipid interference and enhances subsequent purification efficiency.

Delipidation and Solvent Extraction Techniques

Delipidation is essential for isolating glucocerebrosidase from the accumulated glucocerebroside substrate. The use of chloroform-methanol (2:1 v/v) extraction, followed by Folch partitioning, removes neutral lipids and phospholipids while retaining sphingolipids in the organic phase . However, Gaucher's spleen requires modified protocols due to its aberrant lipid composition. A 1966 study introduced a novel approach using warm (55°C) chloroform-methanol extraction combined with Florisil chromatography to separate glucocerebroside from ceramide oligohexosides .

Recent advancements leverage detergent-mediated delipidation. Pre-treatment with 0.1% Triton X-100 solubilizes membrane-bound enzymes, while subsequent dialysis against low-ionic-strength buffers precipitates contaminating proteins . This method achieves a 15-fold enrichment of glucocerebrosidase activity compared to traditional solvent extraction alone .

Chromatographic Purification Methods

Ion-Exchange Chromatography

DEAE-cellulose chromatography is a cornerstone of glucocerebrosidase purification. The enzyme binds to the resin in 10 mM phosphate buffer (pH 6.5) and elutes with a linear NaCl gradient (0–0.5 M). This step achieves a 120-fold purification, as demonstrated in a seminal 1978 study that compared normal and Gaucher-derived enzymes .

Gel Filtration Chromatography

Sephadex G-75 gel filtration resolves glucocerebrosidase into two molecular forms: a 56.6 kDa monomer and a 188.1 kDa aggregate . The aggregated form, which predominates in Gaucher's spleen, exhibits reduced dependency on bile salt activators, suggesting conformational changes during disease progression .

Affinity Chromatography

Immobilized N-acetylglucosamine ligands exploit the enzyme's glycoprotein nature, achieving a 26,000-fold purification from Gaucher's spleen . Specific activities of 8.5 × 10<sup>5</sup> nmol/mg/hr (normal) and 5.4 × 10<sup>4</sup> nmol/mg/hr (mutant) highlight the structural consequences of Gaucher-associated mutations .

Enzyme Activation and Stabilization

Glucocerebrosidase requires activation by cofactors to achieve full catalytic potential. Phosphatidylserine (PS) enhances V<sub>max</sub>/K<sub>m</sub> by 50% at concentrations of 1–2 μg/assay, while a heat-stable glycopeptide fragment (HSF) from Gaucher's spleen synergistically boosts activation . The HSF, purified via cyanogen bromide digestion, contains three glucosamine and one fucose residue critical for binding .

Table 1: Activation of Glucocerebrosidase by Cofactors

| Condition | Catalytic Efficiency (V<sub>max</sub>/K<sub>m</sub>) |

|---|---|

| PS (30 μg) | 8.2 ± 0.7 |

| PS (1 μg) + HSF (3 μg) | 12.4 ± 1.1 |

| HSF alone (3 μg) | 1.0 ± 0.3 |

Analytical Techniques for Purity Assessment

SDS-PAGE and Immunoblotting

SDS-polyacrylamide gel electrophoresis reveals a 59 kDa band for normal glucocerebrosidase, whereas the Gaucher isoform migrates as a 62 kDa species due to altered glycosylation . Immunotitration with polyclonal antisera confirms equivalent antigenicity between normal and mutant enzymes, supporting a structural mutation hypothesis .

Mass Spectrometry

MALDI-TOF analysis of the HSF fragment identifies an 8,270 Da glycopeptide with three mannose and one sialic acid residue, accounting for 95% of the parent molecule's carbohydrate content .

Kinetic Characterization

pH-dependent activity profiling uncovers three ionizable groups (pK<sub>a</sub> 4.8, 5.6, 6.3) in PS/HSF-activated enzyme, compared to two groups (pK<sub>a</sub> 5.2, 6.1) in PS-only preparations . This suggests HSF induces conformational changes that expose additional catalytic residues.

Challenges in Preparation and Methodological Considerations

-

Lipid Interference : The massive glucocerebroside accumulation in Gaucher's spleen necessitates rigorous delipidation. Incomplete removal reduces enzymatic specific activity by 40–60% .

-

Enzyme Instability : Storage at −80°C in 20% glycerol preserves 90% activity for 6 months, whereas lyophilization inactivates 70% of the enzyme within 1 week .

-

Activator Availability : HSF constitutes only 0.01% of total spleen protein, requiring 50 kg of tissue to isolate 1 mg of pure fragment .

Chemical Reactions Analysis

Types of Reactions

EGS-21 primarily undergoes nucleophilic substitution reactions due to the presence of NHS esters. These esters react with primary amines on proteins and other biomolecules to form stable amide bonds. The compound can also undergo hydrolysis, especially in the presence of water, leading to the formation of ethylene glycol and succinimide .

Common Reagents and Conditions

The most common reagents used with EGS-21 include primary amines, which react with the NHS esters. The reactions are typically carried out in aqueous buffers such as phosphate, carbonate/bicarbonate, HEPES, and borate buffers at pH levels between 7 and 9. It is important to avoid buffers containing primary amines like Tris or glycine, as they can quench the reaction .

Major Products

The major products formed from the reactions of EGS-21 with primary amines are covalent amide bonds, resulting in crosslinked proteins or other biomolecules. Hydrolysis of EGS-21 leads to the formation of ethylene glycol and succinimide .

Scientific Research Applications

Enzyme Replacement Therapy

Enzyme replacement therapy (ERT) using recombinant glucocerebrosidase (e.g., imiglucerase) is the primary treatment for Gaucher's disease. ERT has been shown to significantly improve hematological parameters and reduce organomegaly:

- Clinical Efficacy : A study involving 12 patients demonstrated that intravenous administration of macrophage-targeted glucocerebrosidase resulted in increased hemoglobin levels and platelet counts, alongside decreased splenic and hepatic volumes after six months of treatment .

- Long-term Outcomes : A comprehensive retrospective study in Brazil reported survival rates of 93.2% at five years and 88.5% at ten years for patients receiving ERT .

Substrate Reduction Therapy

For patients who cannot tolerate ERT or have specific contraindications, substrate reduction therapies such as miglustat and eliglustat can be utilized. These oral medications inhibit glucosylceramide synthesis, thereby reducing substrate accumulation:

- Miglustat : Effective in reducing glucocerebroside levels in patients who are not candidates for ERT .

- Eliglustat : Another oral agent that similarly lowers glucocerebroside concentrations .

Diagnostic Applications

Glucocerebrosides also play a role in the diagnostic evaluation of Gaucher's disease:

- Imaging Studies : Liver-spleen scintigraphy has been employed to assess organ involvement in Gaucher's patients. Scans can reveal splenic infarctions and varying degrees of liver enlargement .

- Biochemical Markers : Elevated levels of glucosylsphingosine have been identified as potential biomarkers for early diagnosis and monitoring of disease progression .

Case Study Insights

- Clinical Improvement with ERT : In a clinical trial, patients receiving macrophage-targeted glucocerebrosidase showed significant improvements in hematologic parameters and organ size after treatment .

- Longitudinal Analysis : A 16-year study highlighted the importance of early treatment initiation to prevent complications associated with severe forms of Gaucher's disease .

Emerging Research

Recent studies have focused on understanding the immunomodulatory effects of glucocerebrosides beyond their role in Gaucher's disease:

- Potential Benefits : Research suggests that glucocerebrosides may have protective effects against conditions such as type 2 diabetes and nonalcoholic steatohepatitis due to their immunomodulatory properties .

- Genetic Insights : Investigations into the genetic mutations associated with glucocerebrosidase deficiency have revealed links to parkinsonism, expanding the relevance of glucocerebrosides beyond metabolic disorders .

Mechanism of Action

EGS-21 exerts its effects through the formation of covalent amide bonds between its NHS esters and primary amines on target molecules. This crosslinking mechanism is crucial for stabilizing protein complexes and facilitating the study of their interactions. The molecular targets of EGS-21 include proteins, peptides, and other biomolecules with accessible amine groups .

Comparison with Similar Compounds

Glucocerebrosides share structural and metabolic similarities with other glycosphingolipids but differ in their biochemical pathways, disease associations, and therapeutic implications. Below is a detailed comparison:

Structural and Functional Comparisons

| Compound | Structure | Enzyme Deficiency | Accumulation Sites | Associated Diseases |

|---|---|---|---|---|

| Glucocerebrosides | β-glucosylceramide | Glucocerebrosidase (GBA1) | Spleen, liver, bone marrow | Gaucher disease, Parkinson’s risk |

| Ceramide | Sphingosine + fatty acid | N/A (breakdown product) | None (catabolite) | N/A |

| Glucosylsphingosine | Deacylated glucocerebroside | GBA1 | Brain, spleen | Neuronopathic Gaucher’s, Parkinson’s |

| Sulfatides | Sulfated galactocerebroside | Arylsulfatase A | Nervous system, kidneys | Metachromatic leukodystrophy |

- Ceramide: A downstream metabolite of glucocerebrosides.

- Glucosylsphingosine: A toxic deacylated derivative of glucocerebrosides, elevated in neuronopathic Gaucher’s and implicated in Parkinson’s pathology via α-synuclein aggregation .

- Sulfatides : Structurally distinct (sulfated galactose head group) but share lysosomal storage mechanisms. Their accumulation causes demyelination in metachromatic leukodystrophy .

Enzymatic Pathways

- Glucocerebrosides : Hydrolyzed by GBA1 to glucose and ceramide. Mutations in GBA1 disrupt this step, leading to substrate accumulation .

- Sulfatides : Degraded by arylsulfatase A; deficiency causes sulfatide storage, impairing myelin integrity .

- Glucosylsphingosine : Generated via alternative pathways (e.g., deacylation of glucocerebrosides) and is more neurotoxic than its parent compound .

Disease Associations

- Gaucher’s vs. Parkinson’s : GBA1 mutations increase Parkinson’s risk 10–20-fold. Glucocerebrosides and glucosylsphingosine impair α-synuclein clearance, linking lipid metabolism to neurodegeneration .

- Gaucher’s vs.

Research Findings and Methodologies

Quantification Techniques

- Glucocerebrosides : High-performance liquid chromatography (HPLC) with calibration using spleen-derived standards (e.g., Sigma’s human spleen glucocerebroside) .

- Sulfatides/Glucosylsphingosine : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection in tissues and fluids .

Therapeutic Strategies

- Substrate Reduction Therapy (SRT): Inhibitors of glucosylceramide synthase (e.g., venglustat) lower glucocerebroside synthesis, effective in non-neuronopathic cases .

- Chaperone Therapy : Small molecules (e.g., ambroxol) stabilize mutant GBA1, enhancing lysosomal trafficking .

Data Table: Comparative Analysis of Key Compounds

| Parameter | Glucocerebrosides | Glucosylsphingosine | Sulfatides |

|---|---|---|---|

| Structure | β-glucosylceramide | Deacylated glucocerebroside | Sulfated galactocerebroside |

| Enzyme Deficiency | GBA1 | GBA1 | Arylsulfatase A |

| Tissue Accumulation | Spleen, liver, bone marrow | Brain, spleen | Nervous system, kidneys |

| Neurotoxicity | Moderate (indirect) | High (direct) | High (demyelination) |

| Therapeutic Target | ERT, SRT, chaperones | Chaperones, SRT | Gene therapy, HSCT |

| Key References |

Biological Activity

Glucocerebrosides, specifically glucosylceramide, play a critical role in the pathophysiology of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). This article explores the biological activity of glucocerebrosides, particularly in the context of Gaucher's spleen, highlighting their accumulation, effects on cellular function, and therapeutic implications.

Overview of Gaucher Disease

Gaucher disease is characterized by an autosomal recessive inheritance pattern and is primarily caused by mutations in the GBA1 gene, leading to reduced GCase activity. The resultant accumulation of glucocerebroside in macrophages transforms them into Gaucher cells, which infiltrate various organs, including the spleen, liver, and bone marrow. The clinical manifestations include splenomegaly, hepatomegaly, cytopenias, and skeletal complications due to the infiltration of these cells .

Biological Activity of Glucocerebrosides

Accumulation and Cellular Impact

The accumulation of glucocerebrosides in Gaucher cells disrupts normal cellular functions. These cells exhibit a characteristic "crumpled tissue paper" appearance due to the presence of lipid aggregates. The pathological storage leads to a pro-inflammatory environment through the release of cytokines such as TNF-α and interleukins (IL-6, IL-8, IL-10), contributing to tissue damage and fibrosis in affected organs .

Metabolic Pathways

In addition to direct accumulation effects, glucocerebrosides are involved in alternative metabolic pathways. For instance, they can be converted into glucosylsphingosine (Lyso-glucosylceramide) via ceramidase activity. This metabolite may diffuse into bodily fluids and has been implicated in neurotoxicity associated with Parkinson's disease due to its role in α-synuclein aggregation .

Enzyme Replacement Therapy (ERT)

One of the most significant advancements in treating Gaucher disease is enzyme replacement therapy using recombinant glucocerebrosidase. Clinical trials have demonstrated that ERT effectively reduces organ size (particularly the spleen and liver) and alleviates hematological abnormalities. A pivotal study showed that patients receiving biweekly infusions exhibited marked clinical improvement without significant safety concerns .

Substrate Reduction Therapy (SRT)

Another therapeutic approach is substrate reduction therapy using agents like miglustat. This treatment aims to decrease the synthesis of glucocerebroside by inhibiting its biosynthetic pathway. While effective in reducing organ size and lowering chitotriosidase levels, its impact on hematological parameters is more limited compared to ERT .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of glucocerebrosides in Gaucher's spleen:

Q & A

Basic Research Questions

Q. What molecular mechanisms link GBA gene mutations to β-glucocerebrosidase deficiency in Gaucher disease?

Mutations in the GBA gene disrupt the enzyme's structure, leading to misfolding, impaired trafficking to lysosomes, and reduced catalytic activity. For example, missense mutations (e.g., L444P, N370S) destabilize the enzyme’s active site, while frameshift or nonsense mutations cause truncated, nonfunctional proteins. Methodological approaches include X-ray crystallography to resolve mutant enzyme structures, enzyme kinetics assays to measure activity loss, and immunofluorescence to track subcellular mislocalization .

Q. What established techniques are used to quantify glucocerebrosides in tissues like the spleen?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying glucocerebrosides, offering high sensitivity and specificity. Thin-layer chromatography (TLC) and fluorometric assays are also used for preliminary screening. Tissue-specific protocols involve lipid extraction from homogenized spleen samples, followed by separation and quantification of glucocerebroside species .

Q. How do researchers model Gaucher disease pathophysiology in vitro?

Primary macrophage cultures or induced pluripotent stem cell (iPSC)-derived macrophages are exposed to glucocerebrosidase inhibitors (e.g., conduritol B epoxide) to mimic enzyme deficiency. Lipid accumulation is assessed via lipidomic profiling, and lysosomal dysfunction is measured using pH-sensitive fluorescent probes .

Advanced Research Questions

Q. How can conflicting data on genotype-phenotype correlations in Gaucher disease be resolved?

Discrepancies arise due to modifier genes, epigenetic factors, and environmental influences. Advanced strategies include:

- Multi-omics integration : Combine genomic, transcriptomic, and metabolomic datasets to identify co-occurring mutations (e.g., SCARB2) or regulatory variants.

- Longitudinal cohort studies : Track patients with identical GBA mutations to assess variable progression rates, focusing on biomarkers like chitotriosidase activity or glucosylsphingosine levels .

Q. What methodologies address the role of glucocerebrosides in Parkinson’s disease (PD) pathogenesis?

- Cross-species models : Use GBA1-knockout mice or Drosophila to study α-synuclein aggregation and neuroinflammation.

- Lipid-protein interaction assays : Employ surface plasmon resonance (SPR) to test glucocerebroside binding to α-synuclein.

- Clinical meta-analyses : Correlate GBA mutation carrier status with PD incidence and cerebrospinal fluid glucosylsphingosine levels .

Q. How can experimental design improve the assessment of novel enzyme replacement therapies (ERTs)?

- Comparative pharmacokinetics : Compare tissue uptake of PEGylated vs. non-PEGylated β-glucocerebrosidase in murine models using radiolabeled tracers.

- Dose-response stratification : Test varying infusion frequencies (e.g., weekly vs. biweekly) to optimize visceral (spleen/liver) vs. neurological outcomes.

- Immune tolerance assays : Monitor anti-drug antibodies in ERT trials using ELISA or Luminex multiplex platforms .

Q. What advanced techniques reconcile discrepancies in therapeutic efficacy across Gaucher disease subtypes?

- Organ-specific lipidomics : Compare splenic vs. hepatic glucocerebroside clearance rates via spatial lipid mapping (MALDI imaging mass spectrometry).

- Single-cell RNA sequencing : Identify macrophage subpopulations resistant to therapy in type 2/3 patients.

- Computational modeling : Predict enzyme diffusion barriers in fibrotic spleens using finite element analysis .

Q. Methodological Challenges and Solutions

Q. How to analyze glucocerebroside’s role in cancer drug resistance?

- Sphingolipid flux assays : Use stable isotope tracers (e.g., ¹³C-glucose) to track glucocerebroside synthesis in chemotherapy-resistant cell lines.

- CRISPR-Cas9 screens : Knock out GBA1 in cancer models to assess changes in drug sensitivity (e.g., doxorubicin).

- Patient-derived xenografts (PDXs) : Validate findings in PDX models with Gaucher-associated malignancies (e.g., myeloma) .

Q. What systems biology approaches integrate glucocerebrosides into broader metabolic networks?

Properties

CAS No. |

85305-87-9 |

|---|---|

Molecular Formula |

C48H93NO8 |

Molecular Weight |

812.3 g/mol |

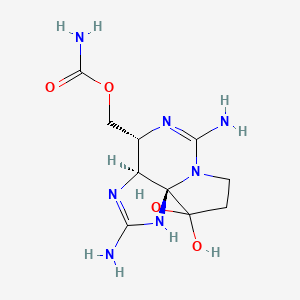

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |

InChI Key |

POQRWMRXUOPCLD-GZXCKHLVSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Appearance |

Unit:25 mgPurity:98+%Physical solid |

Synonyms |

Glucosylceramide; Ceramide beta-D-glucoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.